

In-Depth Technical Guide: Titanium(3+) Propanolate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium(3+) propanolate*

Cat. No.: *B15176961*

[Get Quote](#)

CAS Number: 22378-84-3

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **Titanium(3+) propanolate**, a reactive organometallic compound with growing interest in materials science and catalysis. This document consolidates available data on its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a precursor in the sol-gel synthesis of titanium dioxide. Detailed experimental protocols and workflow diagrams are provided to support researchers in their practical applications of this compound.

Chemical Identity and Properties

Titanium(3+) propanolate, also known by its IUPAC name propan-2-olate;titanium(3+), is an organotitanium compound where titanium exists in the +3 oxidation state.[\[1\]](#) This paramagnetic species is distinct from the more common and commercially available Titanium(IV) isopropoxide.

Table 1: Chemical Identifiers for **Titanium(3+) Propanolate**[\[1\]](#)

Identifier	Value
CAS Number	22378-84-3
IUPAC Name	propan-2-olate;titanium(3+)
Molecular Formula	C ₉ H ₂₁ O ₃ Ti
Molecular Weight	225.13 g/mol
Canonical SMILES	CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+3]
InChI Key	KBHBDZQAQRNXRB-UHFFFAOYSA-N

Due to the compound's high reactivity and sensitivity, comprehensive physical property data is not as widely reported as for its Ti(IV) counterpart. The available information is summarized below.

Table 2: Physical and Chemical Properties of **Titanium(3+) Propanolate**

Property	Value
Appearance	Data not readily available; Ti(III) compounds are typically colored.
Boiling Point	73 °C at 760 mmHg[2]
Flash Point	11.7 °C[2]
Solubility	Soluble in organic solvents. Reacts with water.
Stability	Sensitive to air and moisture.

Synthesis of Titanium(3+) Propanolate

The synthesis of titanium alkoxides, including the Ti(III) species, generally involves the reaction of a titanium halide precursor with an alcohol. For **Titanium(3+) propanolate**, this involves the reaction of Titanium(III) chloride with isopropanol.

General Reaction

Detailed Experimental Protocol

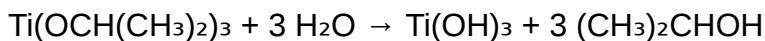
A detailed, step-by-step experimental protocol for the synthesis of **Titanium(3+)** propanolate is not readily available in publicly accessible literature. However, a general procedure adapted from the synthesis of related titanium alkoxides is presented below. This protocol should be performed under an inert atmosphere (e.g., argon or nitrogen) due to the air and moisture sensitivity of the reactants and products.

Materials:

- Titanium(III) chloride (TiCl_3)
- Anhydrous isopropanol
- Anhydrous non-polar solvent (e.g., toluene or hexane)
- A base to act as an HCl scavenger (e.g., ammonia or a tertiary amine)

Procedure:

- In a dry, three-necked flask equipped with a condenser, dropping funnel, and a gas inlet for inert gas, suspend Titanium(III) chloride in the anhydrous non-polar solvent.
- Slowly add a stoichiometric amount of anhydrous isopropanol to the suspension while stirring.
- To drive the reaction to completion and neutralize the generated HCl, a base is typically required. Anhydrous ammonia gas can be bubbled through the reaction mixture, or a tertiary amine can be added.
- The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
- Upon completion, the precipitated ammonium chloride (or amine hydrochloride) is removed by filtration under an inert atmosphere.


- The solvent is removed from the filtrate under reduced pressure to yield the **Titanium(3+) propanolate** product.

Key Chemical Reactions and Mechanisms

Titanium(3+) propanolate is a reactive compound, with its most significant reaction being hydrolysis. This reaction is the foundation of its use in the sol-gel process for producing titanium dioxide.

Hydrolysis

In the presence of water, **Titanium(3+) propanolate** readily hydrolyzes to form titanium oxides and isopropanol. The initial step involves the substitution of propanolate ligands with hydroxyl groups.

Subsequent condensation reactions between the hydroxylated titanium species lead to the formation of Ti-O-Ti bridges, eventually resulting in a three-dimensional network of titanium dioxide.

Sol-Gel Process

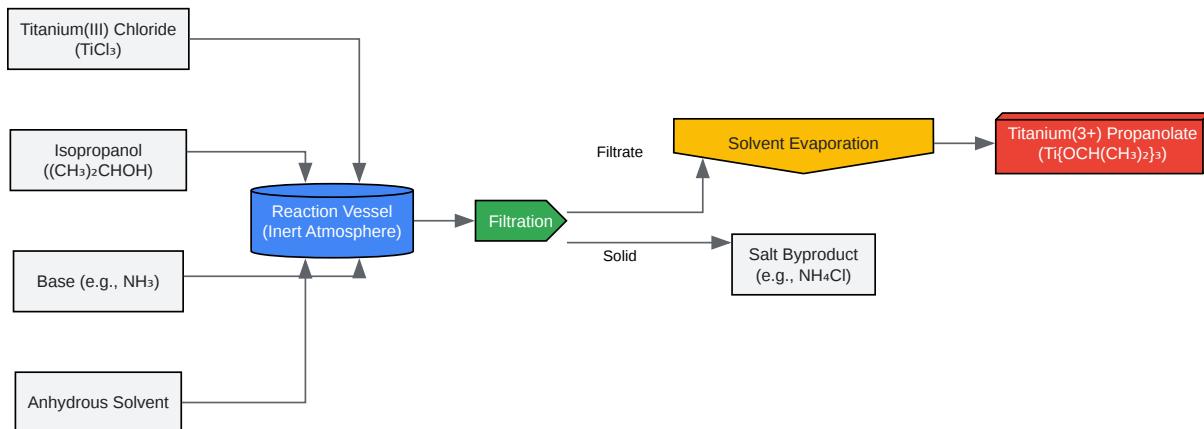
The sol-gel process is a versatile method for producing solid materials from small molecules. In the context of **Titanium(3+) propanolate**, it involves the controlled hydrolysis and condensation of the precursor to form a colloidal suspension (sol) that is then gelled to form a solid network in a continuous liquid phase (gel).

The process can be summarized in the following steps:

- Hydrolysis: The titanium alkoxide is mixed with water, often in the presence of an acid or base catalyst, to initiate the hydrolysis reaction.
- Condensation: The resulting hydroxylated species undergo condensation to form oxo-bridges, leading to the formation of larger oligomeric and polymeric structures.
- Gelation: As the condensation proceeds, the particles link together to form a network that spans the entire volume, resulting in the formation of a gel.

- Aging: The gel is aged to allow for further cross-linking and strengthening of the network.
- Drying: The solvent is removed from the gel to produce a solid material. The drying conditions can significantly influence the properties of the final product.
- Calcination: The dried gel is often heat-treated (calcined) to remove any remaining organic residues and to induce crystallization of the titanium dioxide.

Applications


The primary application of **Titanium(3+) propanolate** is as a precursor for the synthesis of titanium dioxide (TiO_2) nanomaterials through the sol-gel process.^[1] TiO_2 has numerous applications due to its photocatalytic, electronic, and pigmentary properties.

- Catalysis: **Titanium(3+) propanolate** can be used as a catalyst in various organic reactions.
^[1]
- Materials Science: It serves as a precursor for producing titanium dioxide nanoparticles, which are utilized in coatings, pigments, and photocatalysts.^[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Titanium(3+) propanolate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Titanium(3+) propanolate**.

Sol-Gel Process Workflow

The diagram below outlines the key stages of the sol-gel process using **Titanium(3+) propanolate** as a precursor.

[Click to download full resolution via product page](#)

Caption: Workflow of the sol-gel process for TiO_2 synthesis.

Safety and Handling

Titanium(3+) propanolate is expected to be a flammable and moisture-sensitive compound. It should be handled under an inert atmosphere, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to its reaction with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Titanium(3+) propanolate is a valuable precursor in materials science, particularly for the synthesis of titanium dioxide nanomaterials via the sol-gel method. Its distinct properties, stemming from the +3 oxidation state of titanium, offer different reactivity compared to its Ti(IV) analog. While detailed physical and chemical data are sparse, this guide provides a foundational understanding for researchers working with this compound. Further research into the specific properties and reaction kinetics of **Titanium(3+) propanolate** is warranted to fully exploit its potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Reaction mechanism for the hydrolysis of titanium alkoxides | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Titanium(3+) Propanolate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15176961#cas-number-for-titanium-3-propanolate\]](https://www.benchchem.com/product/b15176961#cas-number-for-titanium-3-propanolate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com